

# Synthesis of 1-(Allyloxy)-2-bromobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Allyloxy)-2-bromobenzene

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This in-depth technical guide details the synthesis of **1-(Allyloxy)-2-bromobenzene** from 2-bromophenol, a key intermediate in the development of various organic molecules. The described method is based on the Williamson ether synthesis, a robust and widely used reaction in organic chemistry.

## Reaction Principle and Stoichiometry

The synthesis of **1-(Allyloxy)-2-bromobenzene** from 2-bromophenol proceeds via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 2-bromophenol by a weak base, typically potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether product.

Table 1: Physicochemical Properties of Reactants and Product

Compound	Molecular Formula	Molar Mass (g/mol )	Appearance	Boiling Point (°C)
2-Bromophenol	C <sub>6</sub> H <sub>5</sub> BrO	173.01	Colorless to yellow liquid	194
Allyl Bromide	C <sub>3</sub> H <sub>5</sub> Br	120.98	Colorless to light yellow liquid	70-71
Potassium Carbonate	K <sub>2</sub> CO <sub>3</sub>	138.21	White solid	N/A (decomposes)
1-(Allyloxy)-2-bromobenzene	C <sub>9</sub> H <sub>9</sub> BrO	213.07	Not available	Not available

## Experimental Protocol

This protocol is a comprehensive guide for the synthesis of **1-(Allyloxy)-2-bromobenzene**.

Materials:

- 2-Bromophenol
- Allyl bromide
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Deionized water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

- Equipment for column chromatography (silica gel, solvents)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq).
- **Solvent and Base Addition:** Add anhydrous acetone to the flask to dissolve the 2-bromophenol. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).
- **Addition of Allyl Bromide:** While stirring the mixture, add allyl bromide (1.2 - 1.5 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
- **Solvent Removal:** Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
- **Extraction:** Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **1-(Allyloxy)-2-bromobenzene**.

Table 2: Reaction Parameters and Yield

Parameter	Value	Reference
Base	Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	[1]
Solvent	Acetone	[1]
Reaction Temperature	Reflux	[1]
Reaction Time	6 hours	[1]
Reported Yield	93%	[1]

## Characterization Data

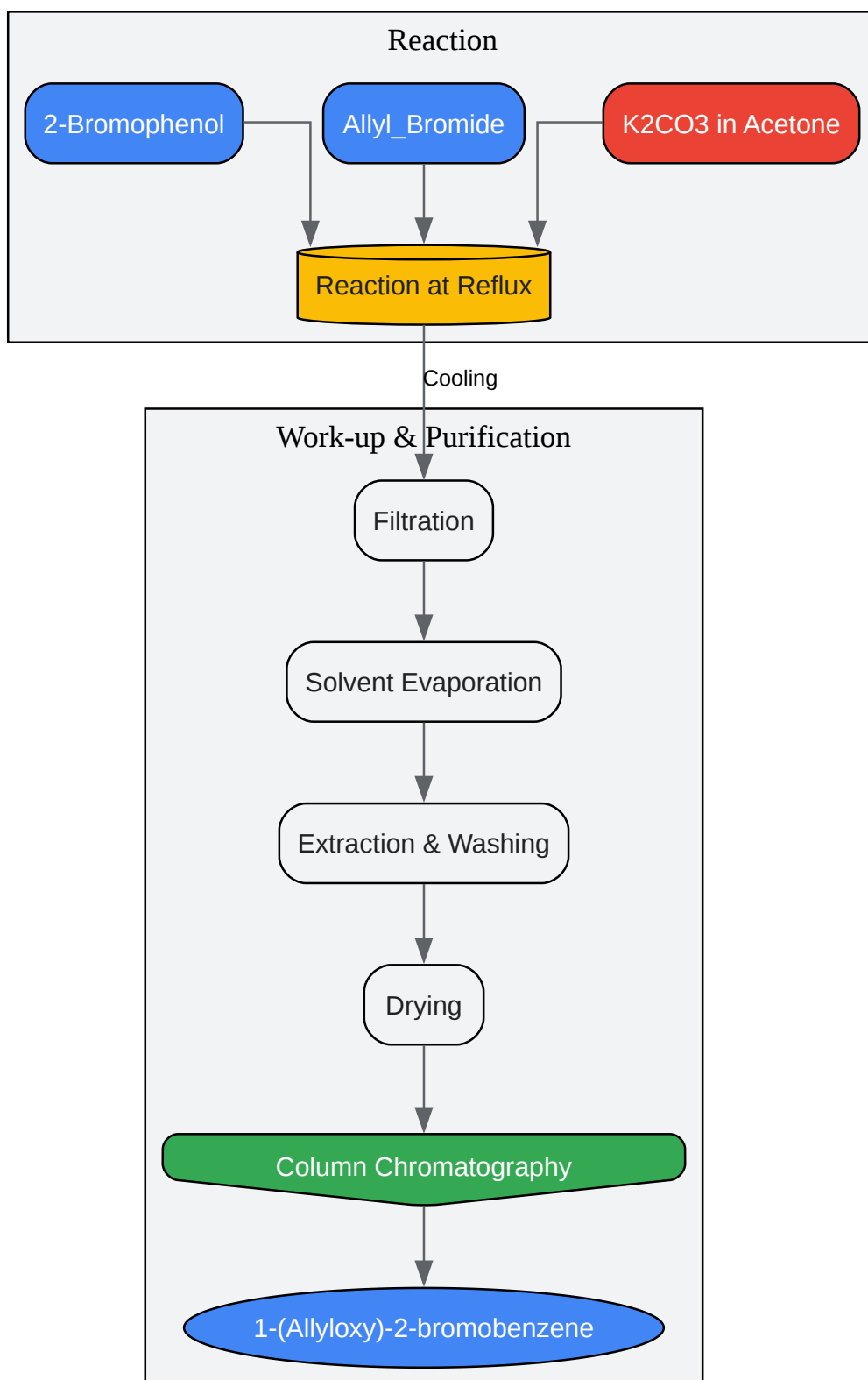
The synthesized **1-(Allyloxy)-2-bromobenzene** can be characterized by various spectroscopic methods.

Table 3: Spectroscopic Data for **1-(Allyloxy)-2-bromobenzene**

Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Data not explicitly found in search results, but expected signals would include: Aromatic protons (multiplet, ~6.8-7.5 ppm), vinyl protons of the allyl group (multiplet, ~5.2-6.1 ppm), and methylene protons of the allyl group (doublet, ~4.6 ppm).
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	A <sup>13</sup> C NMR spectrum is available on PubChem, but specific chemical shifts are not listed.[2] Expected signals would include aromatic carbons (some shifted downfield due to the bromine and oxygen substituents) and the three distinct carbons of the allyl group.
Mass Spectrometry (GC-MS)	A GC-MS spectrum is available on PubChem.[2]

## Reaction Workflow and Logic

The synthesis follows a logical progression from starting materials to the final purified product, as illustrated in the following workflow diagram.



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Caption: Workflow for the synthesis of **1-(Allyloxy)-2-bromobenzene**.

This diagram outlines the key stages of the synthesis, from the initial reaction of starting materials to the final purification of the desired product. The Williamson ether synthesis core reaction is followed by a standard aqueous work-up and chromatographic purification to isolate the **1-(Allyloxy)-2-bromobenzene**.

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## References

- 1. 1-BroMo-2-(2-propen-1-yloxy)-benzene | lookchem [lookchem.com]
- 2. 1-(Allyloxy)-2-bromobenzene | C<sub>9</sub>H<sub>9</sub>BrO | CID 91351 - PubChem [pubchem.ncbi.nlm.nih.gov]
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